

4,6-dichloro-5-fluoropyrimidine structure and synthesis

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Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760

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An In-depth Technical Guide to **4,6-dichloro-5-fluoropyrimidine**

Introduction

4,6-dichloro-5-fluoropyrimidine is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} ^[3] Its pyrimidine core, substituted with two chlorine atoms and a fluorine atom, provides a reactive scaffold for developing more complex, biologically active molecules.^[2] This technical guide provides a comprehensive overview of its structure, synthesis, and key experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The structure of **4,6-dichloro-5-fluoropyrimidine** is defined by a pyrimidine ring with chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.

- Chemical Formula: C₄HCl₂FN₂^[4]
- Molecular Weight: 166.97 g/mol ^{[4][5]}
- CAS Number: 213265-83-9^{[1][4][5]}
- Appearance: Typically a white to off-white solid or an amber-colored oil.^{[1][2][6]}
- Solubility: Slightly soluble in water, with moderate solubility in polar organic solvents.^{[2][6][7]}

- SMILES: C1=NC(=C(C(=N1)Cl)F)Cl[5]
- InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]

Synthesis Methodologies

The synthesis of **4,6-dichloro-5-fluoropyrimidine** predominantly involves the chlorination of a dihydroxy precursor, 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluoropyrimidine-4,6-diol). This precursor can be synthesized from various starting materials.

Method 1: Chlorination of 5-Fluoro-4,6-dihydroxypyrimidine

This is a direct and common method for producing the title compound. The dihydroxy pyrimidine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl_3), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1][8]

Method 2: Two-Step Synthesis from Diethyl Fluoroacetate

A comprehensive synthesis starting from more basic precursors involves two main stages:

- Formation of the Dihydroxy Intermediate: Diethyl fluoroacetate is reacted with formamidine acetate in the presence of a base like sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine.[9]
- Chlorination: The resulting dihydroxy intermediate is then chlorinated using phosphorus oxychloride to yield **4,6-dichloro-5-fluoropyrimidine**.[9]

Method 3: Two-Step Synthesis from Fluoromalonic Acid Diester

An alternative route to the dihydroxy intermediate involves reacting a fluoromalonic acid diester (e.g., diethyl fluoromalonate) with formamide in the presence of an alkali metal alkoxide.[8][10] The subsequent chlorination step can be performed with phosphorus oxychloride, sometimes in combination with chlorine gas and phosphorus trichloride to recycle the POCl_3 .[8][10]

Experimental Protocols

Protocol 1: Synthesis from 5-Fluoropyrimidine-4,6-diol[1]

- Reaction Setup: To a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol (276.459 g, 2.125 mol).
- Reagent Addition: Slowly add phosphoryl chloride (0.593 L, 6.376 mol) to form a slurry at room temperature. Subsequently, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) through an addition funnel. The reaction is exothermic.
- Reaction: Heat the reaction mixture and stir at 110°C for 6 hours.
- Work-up: After cooling to room temperature, slowly pour the mixture into a 2 L mixture of brine and ice with stirring.
- Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).
- Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).
- Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to afford crude **4,6-dichloro-5-fluoropyrimidine**.
- Purification: The crude product can be further purified by vacuum distillation (boiling point of 35°C at 1 torr) to yield a colorless oil.[1]

Protocol 2: Two-Step Synthesis from Diethyl Fluoroacetate[9]

Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

- Reaction Setup: Add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL) to a 2000 mL reaction flask. Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.
- Reagent Addition: Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

- Reaction: Continue the reflux for the specified reaction time.
- Isolation: After the reaction is complete, distill off the methanol under reduced pressure. Add 1000 mL of water to the residue.
- Precipitation: Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.
- Drying: Dry the solid in vacuo at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Step B: Synthesis of **4,6-dichloro-5-fluoropyrimidine**

- Reaction Setup: To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).
- Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline, 38.0 mL, 0.3 mol).
- Reaction: Maintain the reaction under reflux for 8 hours.
- Work-up and Isolation: Follow a standard aqueous work-up and extraction procedure similar to Protocol 1 to isolate the final product.

Data Presentation

Table 1: Reagents and Conditions for Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine

Reagent	Molar Eq.	Amount
5-Fluoropyrimidine-4,6-diol	1.0	276.459 g (2.125 mol)
Phosphoryl chloride (POCl ₃)	3.0	0.593 L (6.376 mol)
N,N-dimethylaniline	0.3	81 mL (0.638 mol)
Reaction Conditions		
Temperature		110°C
Time		6 hours
Yield		
Crude		98%
After Distillation		79%

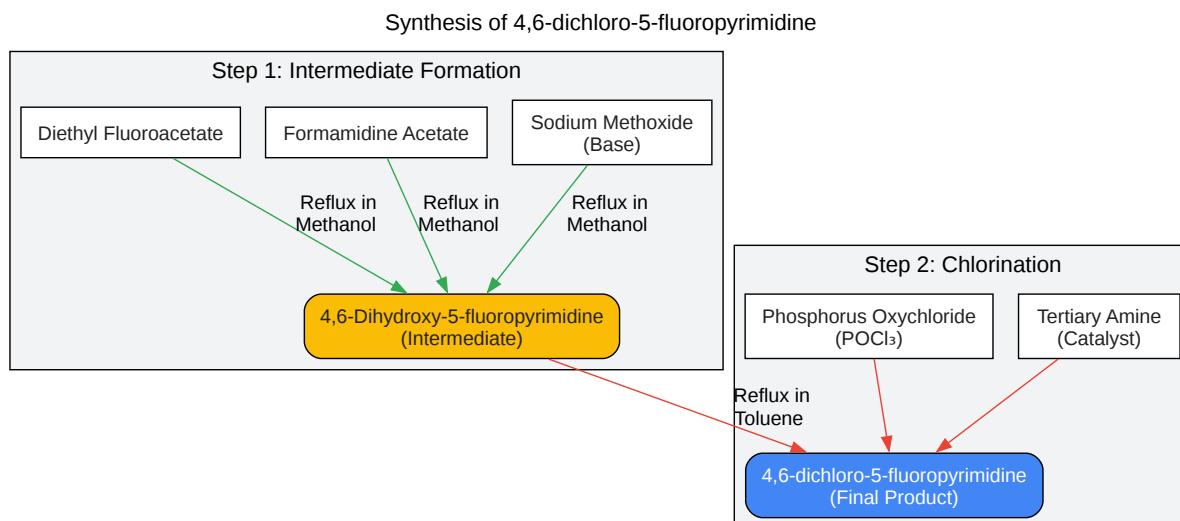
Data sourced from ChemicalBook.[\[1\]](#)

Table 2: Reagents and Yields for Two-Step Synthesis from Diethyl Fluoroacetate

Step	Reagent	Molar Eq.	Amount	Yield	Purity
A	Diethyl fluoroacetate e	1.0	178 g (1.0 mol)	89.2%	96.8% (HPLC)
	Sodium methoxide	2.0	108 g (2.0 mol)		
	Formamidine acetate	2.0	208 g (2.0 mol)		
B	4,6- Dihydroxy-5- fluoropyrimidi- ne	1.0	195 g (1.5 mol)	80.1%*	>98%
	Phosphorus oxychloride	2.0	275 mL (3.0 mol)		
	N,N- dimethylanilin e	0.2	38.0 mL (0.3 mol)		

Yield reported for a similar reaction using trichloroethylene as the solvent. Data sourced from Eureka | Patsnap.[\[9\]](#)

Synthesis Workflow Diagram

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Caption: Two-step synthesis pathway for **4,6-dichloro-5-fluoropyrimidine**.

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